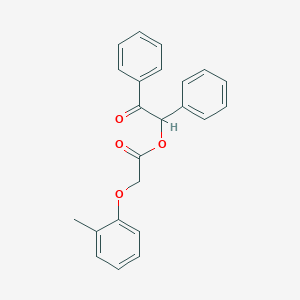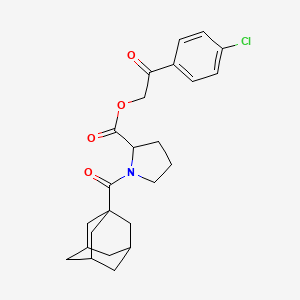
2-oxo-1,2-diphenylethyl (2-methylphenoxy)acetate
Vue d'ensemble
Description
2-oxo-1,2-diphenylethyl (2-methylphenoxy)acetate, also known as ODEPA, is a chemical compound used in scientific research. It is a derivative of diphenylethylamine and is synthesized through a multi-step process. ODEPA has been found to have potential applications in the field of neuroscience due to its ability to modulate neurotransmitter release. In
Mécanisme D'action
2-oxo-1,2-diphenylethyl (2-methylphenoxy)acetate inhibits the activity of VMAT2 by binding to its substrate-binding site. This prevents the uptake of neurotransmitters into vesicles, leading to a decrease in their release. This compound has been found to have a higher affinity for VMAT2 than for VMAT1, which is primarily responsible for the packaging of histamine.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the release of dopamine, serotonin, and norepinephrine in the brain. This can lead to a decrease in the symptoms of certain neurological disorders, such as Parkinson's disease and depression. This compound has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of certain inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-oxo-1,2-diphenylethyl (2-methylphenoxy)acetate has several advantages for use in lab experiments. It is a selective inhibitor of VMAT2, which allows for the study of the specific effects of dopamine, serotonin, and norepinephrine release. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in certain experiments. Additionally, it has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the use of 2-oxo-1,2-diphenylethyl (2-methylphenoxy)acetate in scientific research. One potential application is in the treatment of neurological disorders, such as Parkinson's disease and depression. This compound has been found to decrease the release of dopamine, serotonin, and norepinephrine, which are all involved in the pathophysiology of these disorders. Another potential application is in the study of the role of VMAT2 in the brain. This compound can be used to selectively inhibit VMAT2, allowing for the study of its specific effects on neurotransmitter release. Finally, this compound may have potential applications in the treatment of inflammatory disorders, due to its anti-inflammatory effects.
Applications De Recherche Scientifique
2-oxo-1,2-diphenylethyl (2-methylphenoxy)acetate has been found to have potential applications in the field of neuroscience. It has been shown to modulate neurotransmitter release by inhibiting the activity of the vesicular monoamine transporter (VMAT). This transporter is responsible for the packaging of neurotransmitters into vesicles for release. This compound has been found to selectively inhibit the activity of VMAT2, which is primarily responsible for the packaging of dopamine, serotonin, and norepinephrine.
Propriétés
IUPAC Name |
(2-oxo-1,2-diphenylethyl) 2-(2-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O4/c1-17-10-8-9-15-20(17)26-16-21(24)27-23(19-13-6-3-7-14-19)22(25)18-11-4-2-5-12-18/h2-15,23H,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIVNJVEMYPPSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(morpholin-4-ylmethyl)phenyl]-N-propyl-2-furamide](/img/structure/B3971170.png)
![methyl 4-[5-methyl-4-({methyl[1-(1,3-thiazol-2-yl)ethyl]amino}methyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B3971175.png)
![8-methyl-2-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-2,8-diazaspiro[4.5]decane](/img/structure/B3971179.png)

![2-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3971184.png)
![1-[4-(methylthio)benzyl]-4-(1-pyrrolidinyl)piperidine oxalate](/img/structure/B3971187.png)
![1-acetyl-17-(3-bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3971193.png)
![4-(4-acetylphenyl)-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3971201.png)
![4-(2,4-dichlorophenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3971206.png)
![N-benzyl-4-fluoro-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3971213.png)
![ethyl 5-(2-methoxyphenyl)-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3971219.png)
![1-phenyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3971225.png)

![2-[1-(5-bromo-2-methoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3971232.png)